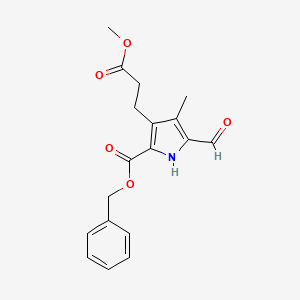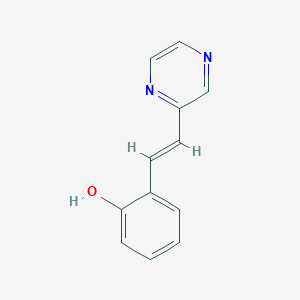
醋酸拉拉尼坦
描述
Ralaniten acetate is a prodrug of EPI-002, one of the four stereoisomers of EPI-001, targeting the N-terminal domain of the androgen receptor (AR) and blocking signaling from the AR and its splice variants.
科学研究应用
1. 前列腺癌中的雄激素受体抑制
醋酸拉拉尼坦是一种抑制前列腺癌中雄激素受体 (AR) 的 N 端结构域 (NTD) 的抑制剂。它特异性地与 AR NTD 结合,抑制 AR 激活及其介导的信号通路,从而抑制 AR 过表达的肿瘤细胞的细胞生长,这在前列腺癌中很常见 (定义,2020).
2. 新型 AR-NTD 抑制剂的开发
研究表明,长期使用拉拉尼坦会导致 UGT2B 酶上调,从而导致效力丧失,这表明需要开发更有效的第二代 AR-NTD 抑制剂。研究重点是创造对葡萄糖醛酸苷化有抵抗力的拉拉尼坦类似物,从而有可能优化对 AR-NTD 抑制剂的临床反应 (奥布斯特等人,2019).
3. 从海洋海绵中探索新的药物先导
受生物活性海绵天然产物的启发,醋酸拉拉尼坦已进入 I/II/III 期临床试验,用于治疗炎症和癌症。它体现了从海洋海绵等天然来源获取新药候选物的潜力 (安德森,2017).
4. AR 抑制剂的比较研究
醋酸拉拉尼坦已与其他 AR 抑制剂进行了比较,特别是在它们对前列腺癌细胞中基因表达谱的影响方面。研究发现,它独特地诱导金属硫蛋白表达,而与 AR 活性无关,这表明潜在的脱靶效应,这对于新型 AR-NTD 抑制剂的开发至关重要 (奥布斯特等人,2022).
5. 提高前列腺癌对放射治疗的敏感性
据观察,拉拉尼坦可以使恩杂鲁胺耐药的前列腺癌细胞对电离辐射敏感,尤其是在表达 AR 剪接变体的细胞中。这表明其在联合治疗中改善前列腺癌治疗效果的潜力 (巴努埃洛斯等人,2020).
属性
CAS 编号 |
1637573-04-6 |
|---|---|
产品名称 |
Ralaniten acetate |
分子式 |
C27H33ClO8 |
分子量 |
521.003 |
IUPAC 名称 |
[(2S)-2-acetyloxy-3-[4-[2-[4-[(2S)-2-acetyloxy-3-chloropropoxy]phenyl]propan-2-yl]phenoxy]propyl] acetate |
InChI |
InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3/t25-,26-/m1/s1 |
InChI 键 |
HGHVYYKTOXUQNT-CLJLJLNGSA-N |
SMILES |
CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Ralaniten acetate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)



![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)



